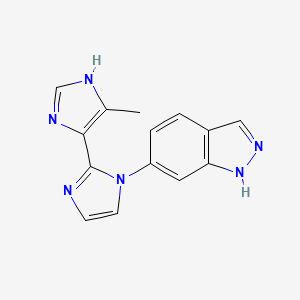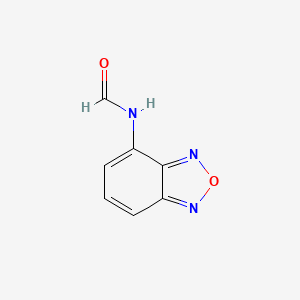![molecular formula C27H25N5O3S B5408506 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5408506.png)
2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazolopyrimidine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles, methoxyphenyl derivatives, and thiazolopyrimidine precursors. The reaction conditions may involve:
Condensation reactions: To form the pyrazole and thiazolopyrimidine rings.
Catalysts: Such as acids or bases to facilitate the reactions.
Solvents: Like ethanol or dimethyl sulfoxide (DMSO) to dissolve the reactants.
Industrial Production Methods
Industrial production may scale up these reactions using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenyl and pyrazole moieties.
Reduction: Reduction reactions can modify the oxo group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its biological activity.
Biochemistry: Studied for its interactions with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways may include:
Inhibition of enzyme activity: By binding to the active site.
Modulation of receptor function: By acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures.
Pyrazole derivatives: Compounds with the pyrazole ring system.
Uniqueness
Structural complexity: The combination of multiple functional groups and ring systems.
Biological activity: Unique interactions with biological targets compared to other similar compounds.
Eigenschaften
IUPAC Name |
(2E)-2-[(1-ethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-4-31-16-18(15-28-31)14-22-26(34)32-24(19-10-12-21(35-3)13-11-19)23(17(2)29-27(32)36-22)25(33)30-20-8-6-5-7-9-20/h5-16,24H,4H2,1-3H3,(H,30,33)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKVCHBPNSMLCH-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B5408428.png)
![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5408429.png)
![5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5408437.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5408455.png)
![N-{4-[(1-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B5408458.png)
![3'-(aminomethyl)-5-[(4-methyl-1-piperazinyl)sulfonyl]-3-biphenylcarboxylic acid dihydrochloride](/img/structure/B5408464.png)
![({4-[(4-ethyl-3,3-dimethylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5408469.png)

![4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol](/img/structure/B5408480.png)

![2-[3-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-oxopropyl]-3H-isoindol-1-one](/img/structure/B5408491.png)
![2-methyl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]propan-2-amine;hydrochloride](/img/structure/B5408503.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B5408519.png)

